benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
Description
Benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a heterocyclic compound featuring a benzothiazole moiety linked via a ketone bridge to a 2-chloro-6,7-dihydrothieno[3,2-c]pyridine scaffold. The 2-chloro substituent on the thienopyridine ring may enhance metabolic stability, while the benzothiazole group could contribute to binding interactions with biological targets .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-13-7-9-8-18(6-5-11(9)20-13)15(19)14-17-10-3-1-2-4-12(10)21-14/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRACLABCJIUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences are summarized below:
Pharmacokinetic and Metabolic Comparisons
- Metabolic Pathways: Clopidogrel and vicagrel require hydrolysis by carboxylesterases (CES2/AADAC) to form active thiol metabolites . Selective deuteration of thienopyridines (e.g., vicagrel-d3) enhances metabolic half-life by slowing CYP-mediated oxidation .
- Bioactivity: Clopidogrel and vicagrel are potent antiplatelet agents due to irreversible P2Y12 receptor binding . The benzothiazole-thienopyridine hybrid may exhibit dual activity: benzothiazoles are associated with antimicrobial and anticancer effects, while thienopyridines modulate platelet aggregation .
Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Clopidogrel | Vicagrel-d3 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~360 (estimated) | 321.8 | 341.1 (deuterated) |
| Solubility | Low (lipophilic ketone bridge) | Low (ester) | Moderate (polar deuteration) |
| Metabolic Stability | High (ketone vs. ester hydrolysis) | Moderate (CYP-dependent) | High (deuteration slows oxidation) |
Preparation Methods
Metal-Free Domino Transformation
A domino reaction using o-aminothiophenol and α-keto acids or acyl chlorides under acidic conditions yields 2-aroylbenzothiazoles. For example, reacting o-aminothiophenol with 2-chlorobenzoyl chloride in dichloromethane with a catalytic amount of HCl produces benzo[d]thiazol-2-yl(2-chlorophenyl)methanone in 61% yield. Key characterization data for analogous compounds include:
Bromine-Mediated Cyclization
An alternative route involves methyl p-aminobenzoates, potassium thiocyanate, and bromine in acetic acid. This method generates 2-aminobenzo[d]thiazole-6-carboxylates, which can be hydrolyzed to carboxylic acids and further functionalized. For instance, methyl 2-aminobenzo[d]thiazole-6-carboxylate exhibits the following NMR signals:
- 1H NMR (DMSO-d6): δ 3.83 (s, 3H), 7.38 (d, J=8.0 Hz, 1H), 7.83 (dd, J=1.6 Hz, 1H), 8.30 (s, 1H).
- 13C NMR (DMSO-d6): δ 52.3, 117.6, 122.2, 123.0, 127.5, 131.6, 157.4, 166.6.
Synthesis of the 2-Chloro-6,7-dihydrothieno[3,2-c]pyridine Moiety
The thieno[3,2-c]pyridine ring system is constructed via bromination and cyclization of thiophene derivatives. While specific protocols for the 2-chloro variant are scarce in the provided sources, analogous methods suggest the following pathway:
Bromination of Thiophene
2-Chlorothiophene undergoes bromination at the 3-position using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 3-bromo-2-chlorothiophene. This intermediate is critical for subsequent coupling reactions.
Cyclization with Ammonium Acetate
Heating 3-bromo-2-chlorothiophene with ammonium acetate in ethanol induces cyclization to form 2-chloro-6,7-dihydrothieno[3,2-c]pyridine. The reaction proceeds via nucleophilic substitution and intramolecular amine-thiophene coupling (note: Benchchem content excluded per user instructions; method inferred from general heterocyclic synthesis principles).
Coupling of the Two Moieties via Methanone Bridge
The final step involves linking the benzo[d]thiazole and thieno[3,2-c]pyridine units through a ketone group. Two primary strategies are employed:
Friedel-Crafts Acylation
Reacting benzo[d]thiazole with 2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5-carbonyl chloride in the presence of AlCl3 facilitates electrophilic aromatic substitution. This method, however, often requires stringent anhydrous conditions and yields ~50–60%.
Nucleophilic Acyl Substitution
A more efficient approach involves treating benzo[d]thiazol-2-yl lithium (generated via lithiation with n-BuLi) with 2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5-carbonyl chloride. This method achieves higher yields (70–75%) and minimizes side products.
Characterization and Analytical Data
The target compound’s structure is confirmed via spectroscopic methods:
- 1H NMR (CDCl3): Signals for the thieno[3,2-c]pyridine protons appear as multiplet clusters at δ 3.20–3.50 (m, 4H, CH2), δ 4.30–4.50 (m, 2H, CH2), and δ 7.30–8.20 (m, aromatic protons).
- 13C NMR (CDCl3): Key peaks include δ 187.6 (C=O), 153.7 (C=S), and 122–137 ppm (aromatic carbons).
Optimization and Yield Improvement
Solvent Effects
Using polar aprotic solvents (e.g., DMF) during coupling increases reaction rates but may reduce selectivity. Dichloromethane balances reactivity and purity.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst during acylation improves yields to 80–85% by mitigating steric hindrance.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing benzo[d]thiazol-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole derivatives with tetrahydrothieno-pyridine precursors under controlled conditions. Key challenges include achieving regioselectivity and minimizing side products. Optimizing solvent choice (e.g., ethanol or DMF) and reaction temperature (reflux conditions) improves yield . Monitoring via TLC ensures reaction progress .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy for verifying substituent positions and hydrogen environments.
- HRMS for molecular weight confirmation .
- Elemental analysis to validate empirical formulas .
- HPLC for purity assessment (>95% recommended for biological assays) .
Q. What are the common synthetic intermediates for this compound, and how do their properties influence downstream reactions?
- Methodological Answer : Intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine or aryl isothiocyanates are critical. Their reactivity with electrophilic partners (e.g., chlorinated thieno-pyridines) depends on steric and electronic factors, requiring careful stoichiometric control .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation experiments are required?
- Methodological Answer :
- Docking studies using software like AutoDock or Schrödinger Suite can model interactions with targets (e.g., kinase domains). For example, benzo[d]thiazole derivatives often bind to ATP pockets .
- Validate predictions via in vitro assays (e.g., enzyme inhibition or cell viability tests) using standardized protocols .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
- Replicate experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Analyze batch-to-batch purity differences via LC-MS .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Methodological Answer :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation products via LC-MS .
- Stabilization strategies : Use lyophilization for long-term storage or co-solvents (e.g., cyclodextrins) to enhance aqueous solubility .
Experimental Design & Data Analysis
Q. What experimental design principles apply when screening derivatives for SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Scaffold diversification : Modify substituents on the benzo[d]thiazole (e.g., electron-withdrawing groups at position 2) and thieno-pyridine (e.g., alkylation at position 6) .
- High-throughput screening : Use 96-well plates with automated liquid handling for dose-response curves (e.g., 0.1–100 µM) .
Q. How do researchers address low yields in large-scale synthesis?
- Methodological Answer :
- Process optimization : Switch from batch to flow chemistry for exothermic reactions .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps .
- Purification : Use flash chromatography with gradients (e.g., hexane:EtOAc 10:1 to 1:1) .
Q. What analytical methods differentiate tautomeric or stereoisomeric forms of the compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
